molecular formula C23H23N5O5S3 B2617146 ethyl 4-[4-({11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate CAS No. 477557-45-2

ethyl 4-[4-({11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate

Cat. No.: B2617146
CAS No.: 477557-45-2
M. Wt: 545.65
InChI Key: QGOOWKZAZASKFH-UHFFFAOYSA-N
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Description

Ethyl 4-[4-({11-methyl-3,10-dithia-5,12-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate is a complex organic compound characterized by its unique structure, which includes multiple heterocyclic rings and functional groups

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. In medicine, it could be investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

While the exact mechanism of action for this specific compound is not provided in the search results, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Preparation Methods

The synthesis of ethyl 4-[4-({11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

Ethyl 4-[4-({11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Comparison with Similar Compounds

Ethyl 4-[4-({11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate can be compared with other similar compounds, such as those containing similar heterocyclic structures or functional groups. Some similar compounds include 11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amin , and 2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate . The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5S3/c1-3-33-23(30)27-10-12-28(13-11-27)36(31,32)16-6-4-15(5-7-16)21(29)26-22-25-17-8-9-18-19(20(17)35-22)24-14(2)34-18/h4-9H,3,10-13H2,1-2H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOOWKZAZASKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=C(C=C4)SC(=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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